molecular formula C8H7FO B1202908 o-Fluoroacetophenone CAS No. 445-27-2

o-Fluoroacetophenone

Cat. No.: B1202908
CAS No.: 445-27-2
M. Wt: 138.14 g/mol
InChI Key: QMATYTFXDIWACW-UHFFFAOYSA-N
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Description

2'-Fluoroacetophenone (CAS 445-27-2) is an aromatic ketone with a fluorine substituent at the ortho position of the phenyl ring. Its molecular formula is C₈H₇FO, and it has a molecular weight of 138.14 g/mol . This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and fragrance industries due to its unique electronic and steric properties. The fluorine atom at the ortho position significantly influences its reactivity, conformational preferences, and interactions in biological systems .

Properties

IUPAC Name

1-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMATYTFXDIWACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196200
Record name 2-Fluoroacetophenone
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Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

445-27-2
Record name 2′-Fluoroacetophenone
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Record name 2-Fluoroacetophenone
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Record name 445-27-2
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Record name 2-Fluoroacetophenone
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Preparation Methods

Reaction Mechanism and Procedure

The Grignard approach, described in CN106349035A, involves the formation of a magnesium-based intermediate to facilitate nucleophilic acyl substitution. Key steps include:

  • Grignard Reagent Preparation : Magnesium chips react with ethanol and carbon tetrachloride to generate a reactive organomagnesium species.

  • Nucleophilic Addition : Diethyl malonate is added to the Grignard reagent, forming an enolate intermediate.

  • Acylation with o-Fluorobenzoyl Chloride : The enolate reacts with o-fluorobenzoyl chloride to yield 2'-fluoroacetophenone after acid hydrolysis and purification.

Advantages and Limitations

  • Advantages : Mild conditions, avoids toxic catalysts like AlCl₃.

  • Limitations : Requires strict anhydrous protocols, generates magnesium waste, and involves multi-step purification.

Ionic Liquid-Catalyzed Friedel-Crafts Acylation

Reaction Design

CN107141212B introduces a solvent-free Friedel-Crafts acylation using recyclable ionic liquids (e.g., [emim]Cl-AlCl₃). The process involves:

  • Acylation : Fluorobenzene reacts with chloroacetyl chloride in the presence of ionic liquids at 0–30°C.

  • Distillation : Direct separation of 2'-fluoroacetophenone via reduced-pressure distillation (130°C, 10 mmHg).

Performance Metrics

  • Catalyst Efficiency : Ionic liquids act as both solvent and catalyst, achieving >95% fluorobenzene conversion.

  • Yield : ~85–90% (estimated from distillation efficiency).

  • Reusability : Ionic liquids retain activity for ≥5 cycles without significant loss.

Environmental and Economic Impact

  • Advantages : Eliminates volatile organic solvents, reduces AlCl₃ waste, and lowers energy consumption.

  • Limitations : High cost of ionic liquids and need for specialized distillation equipment.

Fries Rearrangement of Fluoroacetate Esters

Synthetic Pathway

ChemicalBook details a Fries rearrangement route using aluminum chloride (AlCl₃) as a Lewis acid:

  • Esterification : Fluoroacetophenone ester (e.g., 2-fluoro-4-acetoxyphenyl acetate) is prepared.

  • Rearrangement : AlCl₃ catalyzes the migration of the acyl group to the ortho position under nitromethane/CHCl₃ at 40°C.

  • Hydrolysis : Alkaline extraction yields 2'-fluoro-4'-hydroxyacetophenone, which is further reduced.

Key Parameters

  • Reaction Time : 15 hours at 40°C.

  • Yield : 80% after purification via ethyl acetate extraction.

  • Byproducts : Minor isomers requiring chromatographic separation.

Scalability Challenges

  • Advantages : High regioselectivity for ortho-substitution.

  • Limitations : Excessive AlCl₃ usage (1.5–2 equivalents), generates acidic wastewater.

Comparative Analysis of Methods

Parameter Grignard Method Ionic Liquid Method Fries Rearrangement
Catalyst None[emim]Cl-AlCl₃AlCl₃
Reaction Temperature (°C) 40–600–3040
Yield (%) High (unspecified)85–9080
Solvent MTBESolvent-freeCHCl₃/Nitromethane
Environmental Impact ModerateLowHigh (AlCl₃ waste)
Scalability ModerateHighLow

Chemical Reactions Analysis

Types of Reactions

2’-Fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine and dimethylsulfoxide are commonly used reagents.

    Reduction: Chiral catalysts are often employed for enantioselective reduction.

    Substitution: Piperidine is used as a nucleophile in substitution reactions.

Major Products Formed

    Oxidation: Arylgyoxal

    Reduction: Chiral alcohols

    Substitution: 1-(2-piperidin-1-yl-phenyl)-ethanone

Scientific Research Applications

Synthetic Applications

2'-Fluoroacetophenone serves as a versatile starting material in the synthesis of various compounds:

  • Synthesis of Ascididemin : It is utilized as a precursor in the synthesis of ascididemin, a compound with notable biological activities .
  • Production of 1-(2-piperidin-1-yl-phenyl)-ethanone : This compound can be synthesized by reacting 2'-fluoroacetophenone with piperidine, showcasing its utility in creating complex molecular structures .

Pharmaceutical Applications

Recent studies highlight the potential of 2'-fluoroacetophenone in drug development:

  • Optically Active Compounds : Research has demonstrated that derivatives of 2'-fluoroacetophenone can be converted into optically active compounds through asymmetric reduction processes. These compounds are essential precursors for pharmaceuticals and agrochemicals .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has shown potential against MCF-7 breast cancer cells by inducing apoptosis and disrupting cell cycle progression.

The biological significance of 2'-fluoroacetophenone extends to various research areas:

  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibacterial agents.
  • Mechanistic Insights : Studies have provided insights into the mechanisms by which these compounds exert their effects, such as inducing DNA damage and inhibiting key enzymes involved in cell cycle regulation.

Case Study 1: Anticancer Activity

A study investigated the effects of 2'-fluoroacetophenone on MCF-7 cells:

  • IC50 Value : The compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).
  • Mechanism of Action : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase activity, crucial for cell cycle regulation.

Case Study 2: Synthesis of Enantiopure Compounds

In a recent investigation focusing on the asymmetric reduction of 2-haloacetophenones:

  • Researchers utilized secondary alcohol dehydrogenase mutants to achieve high enantioselectivity in producing optically active halohydrins from 2'-fluoroacetophenone.
  • This highlights the compound's role in synthesizing enantiopure compounds essential for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2’-fluoroacetophenone in chemical reactions involves the activation of the carbonyl group, making it susceptible to nucleophilic attack. In oxidation reactions, the compound is converted to arylglyoxal through the formation of an intermediate . In reduction reactions, the carbonyl group is reduced to form chiral alcohols, often facilitated by chiral catalysts .

Comparison with Similar Compounds

Positional Isomers

  • 4'-Fluoroacetophenone: Catalytic Performance: In reductive amination with benzylamine, 4'-fluoroacetophenone achieved only 65% conversion after 16 hours at 50°C, with 90.7% selectivity for the secondary amine product. This lower reactivity is attributed to electronic effects of the para-fluoro substituent, which may hinder imine hydrogenation . Biological Activity: Compared to 2'-fluoroacetophenone, the para-fluoro isomer showed reduced agonist activity in moth odorant receptors, highlighting the importance of ortho-substitution for maintaining biological efficacy .
  • 2',4'-Difluoroacetophenone: Demonstrated intermediate agonist activity in moth receptors, suggesting additive effects of dual fluorine substitution .

Fluoro vs. Non-Fluoro Substituents

  • Chloro and Methyl Derivatives: 2'-Chloroacetophenone: Exhibited negligible fluorescence (similar to negative controls) in bioreporter assays, whereas fluoro isomers generated signals up to 58% of the reference value . 2'-Methylacetophenone: Showed weak fluorescence (21–24% signal intensity), indicating that electron-donating groups reduce compatibility with bioreporter systems .

Halogenated Derivatives with Mixed Substituents

2-Bromo-4'-fluoroacetophenone

  • Synthesis: Produced via electrophilic substitution of 4'-fluoroacetophenone using CuBr under alkaline conditions .
  • Applications : Serves as a precursor for chalcone derivatives and pharmaceuticals, leveraging bromine’s leaving-group properties .

2-Chloro-4'-fluoroacetophenone

  • Thermal Stability : Used in synthesizing oxicam analogues for colorectal polyp treatment. Its chloro-fluoro substitution pattern enhances electrophilicity, facilitating nucleophilic aromatic substitutions .

Non-Halogenated Analogues

  • Propiophenone and Butyrophenone Derivatives: 2'-Fluorobutyrophenone (1c): Synthesized from 2'-fluorobenzonitrile and propylmagnesium chloride. Its extended alkyl chain increases steric bulk, altering conformational preferences compared to 2'-fluoroacetophenone .

Key Data Tables

Table 2: Catalytic Performance of 4'-Fluoroacetophenone in Reductive Amination

Temperature (°C) Reaction Time (h) Conversion (%) Selectivity (% 2° Amine) Notes
50 16 65 90.7 Slow kinetics due to para-substituent

Discussion of Substituent Effects

  • Ortho-Fluoro vs. Para-Fluoro :
    • The ortho-fluoro group enhances steric hindrance and electronic withdrawal, stabilizing transition states in biological interactions . In contrast, para-fluoro substitution disrupts resonance in catalytic systems, reducing reaction rates .
  • Halogen vs. Alkyl Groups :
    • Fluorine’s strong electronegativity improves bioreporter compatibility compared to chloro or methyl groups, which introduce steric clashes or electron-donating effects .

Biological Activity

2'-Fluoroacetophenone is an aromatic ketone that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by a fluoro substituent at the ortho position relative to the acetyl group, influences its reactivity and interactions with biological systems. This article explores the biological activity of 2'-fluoroacetophenone, including its antioxidant properties, antimicrobial effects, and implications in drug design.

2'-Fluoroacetophenone can be synthesized through various methods, including the reaction of fluorinated benzoyl chlorides with acetophenone derivatives. The presence of the fluorine atom enhances the compound's lipophilicity and stability, impacting its biological interactions.

Antioxidant Activity

Research indicates that 2'-fluoroacetophenone exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

DPPH Radical Scavenging Assay

The antioxidant activity of 2'-fluoroacetophenone was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results demonstrated that this compound effectively scavenges free radicals.

CompoundIC50 (µM)Inhibition Rate (%) at 250 µM
2'-Fluoroacetophenone39.7996.90
Ascorbic Acid (Control)107.6791.26
BHA (Control)51.6289.30
BHT (Control)423.3723.05

The IC50 value indicates the concentration required to inhibit 50% of DPPH radicals, showcasing that 2'-fluoroacetophenone has superior antioxidant capacity compared to common controls like ascorbic acid and butylated hydroxyanisole (BHA) .

Antimicrobial Activity

In addition to its antioxidant properties, studies have shown that 2'-fluoroacetophenone possesses antimicrobial activity against various pathogens.

Case Studies

  • Antibacterial Activity : In a study assessing the antibacterial effects of several acetophenone derivatives, including 2'-fluoroacetophenone, it was found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.
  • Antifungal Activity : Another study evaluated antifungal properties against Candida albicans. The compound demonstrated a significant zone of inhibition, indicating its potential as an antifungal agent.
OrganismMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus3215
Bacillus subtilis6412
Candida albicans1620

These findings suggest that the incorporation of a fluorine atom may enhance the bioactivity of acetophenone derivatives .

Implications in Drug Design

The unique properties of 2'-fluoroacetophenone make it a valuable scaffold in drug design. Its ability to modulate biological activity through structural modification opens avenues for developing new therapeutic agents targeting oxidative stress-related diseases and microbial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of fluorinated compounds. Modifications at different positions on the aromatic ring can lead to variations in potency and selectivity against specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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